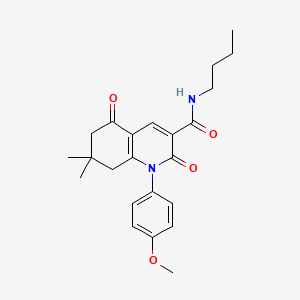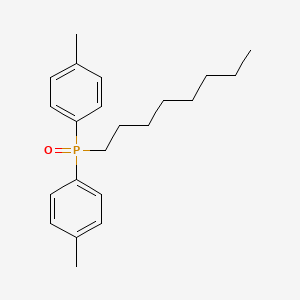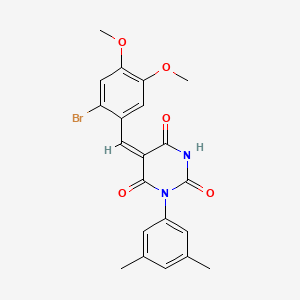![molecular formula C18H14ClN3O2 B5201317 N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CPA-IV, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It may also work by modulating the activity of neurotransmitters in the brain, such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in the brain.
実験室実験の利点と制限
One of the advantages of using N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is that it has been shown to have low toxicity and high selectivity for its target enzymes. However, one of the limitations is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-chloroaniline with ethyl chloroacetate to form N-(2-chlorophenyl)acetamide. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 2-(2-chlorophenyl)hydrazinecarboxamide. The final step involves the reaction of 2-(2-chlorophenyl)hydrazinecarboxamide with 2-phenylvinyl-1,2,4-oxadiazole-3-acetic acid to form this compound.
科学的研究の応用
N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential therapeutic properties in various scientific research areas. It has been shown to have anti-inflammatory, anticonvulsant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-4-5-9-15(14)20-17(23)12-16-21-18(24-22-16)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLRPLIEHBRSU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
